
Tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H26N2O3 . It has an average mass of 306.400 Da and a monoisotopic mass of 306.194336 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C17H26N2O3 . The compound has an average mass of 306.400 Da and a monoisotopic mass of 306.194336 Da .Physical And Chemical Properties Analysis
This compound has a molecular weight of 306.41 .Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate and its derivatives have been extensively studied for their synthesis and characterization. For example, Sanjeevarayappa et al. (2015) synthesized a compound related to this compound and characterized it using various spectroscopic techniques and single crystal XRD data. The molecule showed a specific crystallization in the monoclinic crystal system and exhibited weak C-H···O intermolecular interactions and aromatic π–π stacking interactions (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Biological Activity
In terms of biological applications, some derivatives of this compound have been explored for their antibacterial and anthelmintic activity. For example, the aforementioned study by Sanjeevarayappa et al. (2015) reported moderate anthelmintic and poor antibacterial activities for the synthesized compound.
Structural Analysis
Structural analysis of these compounds is another significant area of research. Kolter et al. (1996) studied the molecular structure of a related ester, focusing on its configuration and hydrogen bonding patterns (Kolter, Rübsam, Giannis, & Nieger, 1996).
Anticorrosive Properties
A study by Praveen et al. (2021) investigated the anticorrosive behavior of a novel tert-butyl piperazine-1-carboxylate derivative for carbon steel in an acidic environment. Their findings highlighted the compound's potential as a corrosion inhibitor, with an efficiency of 91.5% at certain concentrations (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).
Mechanism of Action
Target of Action
This compound is a complex organic molecule, and its specific interactions with biological targets may be diverse and multifaceted .
Mode of Action
It’s worth noting that piperazine derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Piperazine derivatives have been known to interact with various biochemical pathways depending on their specific functional groups .
Pharmacokinetics
The compound’s molecular weight (30641 Da) suggests that it may have favorable absorption and distribution properties .
Result of Action
The compound’s structure suggests that it may have potential as a linker in protac (proteolysis targeting chimeras) development for targeted protein degradation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . For instance, the compound is recommended to be stored under refrigerated conditions , suggesting that it may be sensitive to temperature.
properties
IUPAC Name |
tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-9-18(15(12-19)13-20)11-14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEGNOJOGOONAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate](/img/structure/B3157569.png)
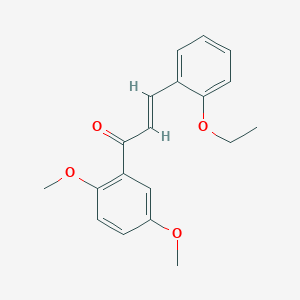




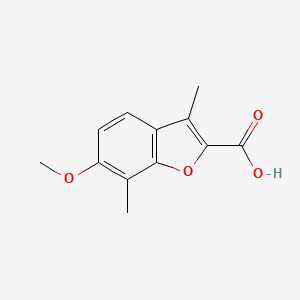

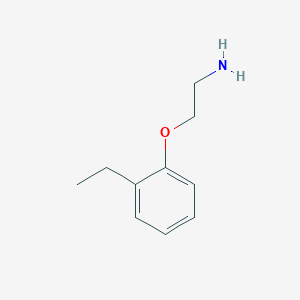

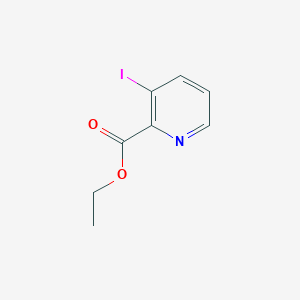
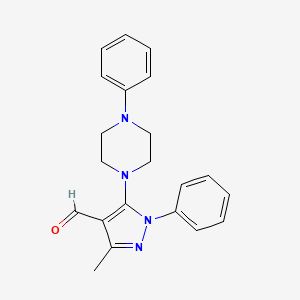
![2-[(4-methoxyphenyl)methylideneamino]oxyacetic Acid](/img/structure/B3157667.png)